molecular formula C21H19N4O B088495 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl CAS No. 13761-37-0

6-(4-Methoxyphenyl)-2,4-diphenylverdazyl

Cat. No. B088495
CAS RN: 13761-37-0
M. Wt: 343.4 g/mol
InChI Key: JOQFLWQTHYMGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methoxyphenyl)-2,4-diphenylverdazyl, also known as MPhPhV, is a stable free radical compound that has been widely used in scientific research. This compound is a type of verdazyl radical, which has a unique electronic structure that makes it an ideal candidate for various applications.

Mechanism Of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl is not fully understood. However, it is known that 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl can undergo one-electron reduction to form a radical anion. This radical anion can then react with various species, such as oxygen or hydrogen peroxide, to form other radicals. These radicals can then react with other molecules, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has been shown to have various biochemical and physiological effects. For example, 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs. 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has also been shown to have antioxidant properties and can scavenge free radicals. In addition, 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl in lab experiments is its stability. 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl is a stable free radical and can be stored for long periods of time without decomposing. In addition, 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl is its toxicity. 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has been shown to be toxic to cells at high concentrations and can induce apoptosis.

Future Directions

There are many future directions for the use of 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl in scientific research. One possible direction is the use of 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl in the development of spintronic devices. Another possible direction is the use of 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl as a spin probe in EPR spectroscopy. In addition, 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl could be used in the development of new drugs that target cytochrome P450 enzymes or have antioxidant or anti-inflammatory properties.
Conclusion
6-(4-Methoxyphenyl)-2,4-diphenylverdazyl is a stable free radical compound that has been widely used in scientific research. It has unique properties that make it an ideal candidate for various applications, such as spintronics and EPR spectroscopy. 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While there are some limitations to using 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl in lab experiments, there are many future directions for the use of this compound in scientific research.

Synthesis Methods

The synthesis of 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl can be achieved through a variety of methods. One of the most common methods is the oxidation of 6-(4-methoxyphenyl)-2,4-diphenyl-1,2,3,5-tetrazine with lead (IV) acetate. This reaction produces 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl with a yield of around 70%. Other methods include the oxidation of 6-(4-methoxyphenyl)-2,4-diphenylpyridine with lead (IV) acetate or the reaction between 6-(4-methoxyphenyl)-2,4-diphenylpyridine and N-bromosuccinimide.

Scientific Research Applications

6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has been widely used in scientific research due to its unique properties. One of the most important applications of 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl is in the field of spintronics. 6-(4-Methoxyphenyl)-2,4-diphenylverdazyl has a high spin density and can be used as a spin filter or spin injector in spintronic devices. It has also been used as a spin probe in electron paramagnetic resonance (EPR) spectroscopy.

properties

CAS RN

13761-37-0

Product Name

6-(4-Methoxyphenyl)-2,4-diphenylverdazyl

Molecular Formula

C21H19N4O

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C21H19N4O/c1-26-20-14-12-17(13-15-20)21-22-24(18-8-4-2-5-9-18)16-25(23-21)19-10-6-3-7-11-19/h2-15H,16H2,1H3

InChI Key

JOQFLWQTHYMGMV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN(CN([N]2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(CN([N]2)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS RN

13761-37-0

synonyms

6-(4-methoxyphenyl)-2,4-diphenylverdazyl
MPDPV

Origin of Product

United States

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